5-methyl-6-(methylamino)nicotinonitrile
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Overview
Description
5-methyl-6-(methylamino)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a pyridine ring substituted with a methyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-(methylamino)nicotinonitrile typically involves the reaction of 5-methyl-nicotinonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
5-Methyl-nicotinonitrile+Methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-(methylamino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require the use of halogenating agents or other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-6-(methylamino)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-6-(methylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methcathinone: A psychoactive stimulant with a similar structure but different functional groups.
3-Methylmethcathinone: Another stimulant with structural similarities but distinct pharmacological properties.
Uniqueness
5-methyl-6-(methylamino)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-methyl-6-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(4-9)5-11-8(6)10-2/h3,5H,1-2H3,(H,10,11) |
InChI Key |
DQLCGWYGCBJTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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